Dimethoxycurcumin-d6

Analytical Chemistry LC-MS Method Development Internal Standard

Dimethoxycurcumin-d6 (CAS 3006902-95-7) is the non-negotiable deuterated internal standard for LC-MS/MS methods quantifying dimethoxycurcumin in plasma, tissues, and urine. Unlike unlabeled dimethoxycurcumin or curcumin-d6, only DiMC-d6 corrects for extraction recovery, ionization efficiency, and matrix effects specific to the dimethoxycurcumin analyte, ensuring accurate pharmacokinetic parameters and cellular uptake data. Procure this ≥98% pure, stable isotope-labeled compound to eliminate analytical variability in preclinical and metabolomics studies.

Molecular Formula C23H24O6
Molecular Weight 402.5 g/mol
Cat. No. B12366091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxycurcumin-d6
Molecular FormulaC23H24O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC
InChIInChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+/i1D3,2D3
InChIKeyHMJSBVCDPKODEX-NXMGGCCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxycurcumin-d6: Procurement Specifications for the Deuterated Curcumin Analog


Dimethoxycurcumin-d6 (DiMC-d6; CAS 3006902-95-7) is a stable isotope-labeled derivative of dimethoxycurcumin, wherein six hydrogen atoms are substituted with deuterium (²H), resulting in a molecular formula of C₂₃H₁₈D₆O₆ and a molecular weight of 402.47 g/mol [1]. Dimethoxycurcumin, the parent compound, is a synthetic curcumin analog characterized by the replacement of phenolic hydroxyl groups with methoxy groups, a modification that confers significantly enhanced metabolic stability compared to curcumin [2]. The deuterated variant, Dimethoxycurcumin-d6, is primarily procured for use as an internal standard in quantitative analytical workflows, such as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the parent compound in complex biological matrices .

Why Dimethoxycurcumin-d6 Cannot Be Interchanged with Curcumin or Unlabeled Analogs in Critical Workflows


Substituting Dimethoxycurcumin-d6 with curcumin, its unlabeled counterpart dimethoxycurcumin, or another curcuminoid in an analytical or experimental context introduces significant and quantifiable error. Unlabeled dimethoxycurcumin, while superior to curcumin in terms of metabolic stability [1], cannot be distinguished from endogenous or administered analyte in a biological sample, thereby precluding its use as an accurate internal standard for mass spectrometry-based quantification. Curcumin-d6, a deuterated analog of curcumin, offers similar isotopic tracking capabilities but represents a different parent molecule with distinct metabolic and stability profiles [2]. Using an incorrect deuterated analog as an internal standard can compromise assay accuracy due to differences in extraction recovery, ionization efficiency, and matrix effects [3]. Therefore, the selection of Dimethoxycurcumin-d6 is non-negotiable for studies specifically designed to track and quantify the dimethoxycurcumin molecule itself.

Product-Specific Evidence Guide: Quantifying the Differentiation of Dimethoxycurcumin-d6


Analytical Quantification: Precision in Measuring Dimethoxycurcumin in Biological Matrices

Dimethoxycurcumin-d6 is specifically designed to serve as an internal standard for the accurate quantification of dimethoxycurcumin. While direct quantitative data comparing the performance of Dimethoxycurcumin-d6 against other internal standards for the same analyte is limited in the public domain, its primary differentiation is its structural identity to the target analyte, save for the stable isotope label [1]. In analogous systems, the use of curcumin-d6 as an internal standard for curcumin has been shown to provide excellent recovery rates of 96.69%–109.26% and a minimal matrix effect of 95.40%–110.98% in rat plasma, enabling a lower limit of quantification (LLOQ) of 1 ng/mL [2]. The use of Dimethoxycurcumin-d6 is projected to confer similar analytical rigor, correcting for analyte loss during sample preparation and ion suppression/enhancement during MS detection, thereby ensuring method accuracy and precision for dimethoxycurcumin quantification [3].

Analytical Chemistry LC-MS Method Development Internal Standard

Metabolic Stability Advantage Inherited from Dimethoxycurcumin

The metabolic stability of Dimethoxycurcumin-d6 is equivalent to that of its unlabeled parent, dimethoxycurcumin, which is a key differentiator from curcumin. In a head-to-head comparison using cultured HCT116 colon cancer cells, nearly 100% of curcumin was degraded after 48 hours, whereas less than 30% of dimethoxycurcumin was degraded under the same conditions [1]. This enhanced stability is attributed to the methoxy group substitution that prevents extensive metabolic reduction [2]. Consequently, Dimethoxycurcumin-d6, as a stable isotope-labeled form, retains this significant advantage over curcumin and curcumin-d6, making it a more suitable tool for long-term cellular assays and in vivo studies where the parent compound curcumin would be rapidly cleared [3].

Drug Metabolism Pharmacokinetics Structural Biology

Comparative Anticancer Potency in Human Renal Carcinoma Cells

In a direct comparative study on human renal carcinoma Caki cells, dimethoxycurcumin (DMC) demonstrated significantly higher potency in inducing apoptosis compared to both curcumin (Cur) and bis-demethoxycurcumin (BMC). The study showed that the potency for reducing cell viability and inducing apoptosis, measured by ROS production, cytochrome c release, and caspase-3 activity, was in the order DMC > Cur > BMC [1]. Dimethoxycurcumin-d6, as the labeled analog of DMC, is used to precisely track and quantify this more potent molecule in downstream mechanistic studies, ensuring that the increased apoptotic activity observed is correctly attributed to the DMC molecule itself and not a less potent analog [2].

Cancer Biology Apoptosis Cytotoxicity

Optimal Research and Industrial Applications for Dimethoxycurcumin-d6


Preclinical Pharmacokinetic and ADME Studies of Dimethoxycurcumin

Dimethoxycurcumin-d6 is the essential internal standard for developing and validating LC-MS/MS methods to quantify dimethoxycurcumin in biological matrices (plasma, tissues, urine) from preclinical animal models. Its use corrects for analytical variability, enabling accurate determination of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance) for dimethoxycurcumin, a compound known to be more metabolically stable than curcumin [1].

Mechanistic Studies of Dimethoxycurcumin in Cancer Cell Lines

When investigating the cellular uptake, metabolism, and mechanism of action of dimethoxycurcumin (e.g., in HCT116 colon cancer or Caki renal carcinoma cells) [2], Dimethoxycurcumin-d6 can be used as a tracer. It allows researchers to distinguish the administered compound from potential intracellular metabolites or degradation products using mass spectrometry imaging or cellular fractionation followed by LC-MS, thereby providing unambiguous insights into its cellular pharmacokinetics and target engagement [3].

Metabolite Identification and Profiling in Complex Biological Systems

Dimethoxycurcumin-d6 can be employed in stable isotope-assisted metabolomics workflows to identify and characterize the metabolites of dimethoxycurcumin. By incubating the deuterated compound in liver microsomes or cell cultures, its distinct isotopic signature allows for the selective detection and structural elucidation of its metabolites against the background of endogenous compounds, a process that is far more challenging with the unlabeled parent molecule alone [4].

Technical Documentation Hub

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